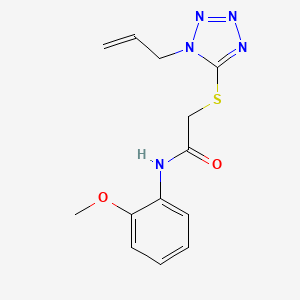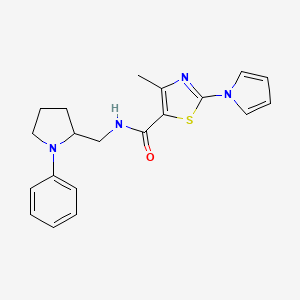
1-methyl-3-(tributylstannyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(tributylstannyl)-1H-pyrazole is a chemical compound with the molecular formula C16H33N3Sn. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of the tributylstannyl group makes this compound particularly interesting for various chemical applications, especially in organic synthesis and material science.
Preparation Methods
The synthesis of 1-methyl-3-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with tributyltin chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions with moisture.
Chemical Reactions Analysis
1-Methyl-3-(tributylstannyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles. Common reagents for these reactions include halogens (e.g., bromine, iodine) and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrides or other reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various pyrazole derivatives, which are important in medicinal chemistry and material science.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: Pyrazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The stannylated pyrazole can be used as a starting material for the synthesis of biologically active compounds.
Material Science: The compound can be used in the preparation of organometallic materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(tributylstannyl)-1H-pyrazole depends on its specific application. In organic synthesis, the compound acts as a nucleophile, participating in substitution and addition reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating the formation of desired products.
In biological studies, the compound’s mechanism of action would depend on the specific biological target and pathway involved. Pyrazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-3-(tributylstannyl)-1H-pyrazole can be compared with other stannylated pyrazoles and related compounds, such as:
1-Methyl-3-(trimethylstannyl)-1H-pyrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group. This compound may have different reactivity and applications due to the smaller size of the trimethylstannyl group.
1-Methyl-3-(tributylstannyl)-1H-pyrrole: A related compound with a pyrrole ring instead of a pyrazole ring. The different ring structure can lead to variations in chemical reactivity and biological activity.
1-Methyl-3-(tributylstannyl)-1H-imidazole: Another related compound with an imidazole ring. The presence of an additional nitrogen atom in the ring can influence the compound’s properties and applications.
Properties
IUPAC Name |
tributyl-(1-methylpyrazol-3-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXRENFZHLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204385-09-1 |
Source


|
| Record name | 1-methyl-3-(tributylstannyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol](/img/structure/B2893011.png)


![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)


![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
